molecular formula C23H26ClN3O3 B11446414 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone

1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone

Cat. No.: B11446414
M. Wt: 427.9 g/mol
InChI Key: FMVJIJASQCLSJR-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a spirocyclic core and multiple functional groups, makes it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenyl groups: This step involves the use of phenylation reactions to attach the 5-chloro-2-hydroxyphenyl and 4-methoxyphenyl groups.

    Final functionalization: The ethanone group is introduced through a reaction with an appropriate acylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted phenyl groups.

Scientific Research Applications

1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell damage or death.

Comparison with Similar Compounds

  • 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone
  • 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone

Uniqueness: 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H26ClN3O3

Molecular Weight

427.9 g/mol

IUPAC Name

1-[2-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone

InChI

InChI=1S/C23H26ClN3O3/c1-15(28)27-11-9-23(10-12-27)25-20(16-3-6-18(30-2)7-4-16)14-21(26-23)19-13-17(24)5-8-22(19)29/h3-8,13,21,26,29H,9-12,14H2,1-2H3

InChI Key

FMVJIJASQCLSJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)NC(CC(=N2)C3=CC=C(C=C3)OC)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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